3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one

Photooxygenation Mode selectivity Stereoelectronic control

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 478918-54-6) is the Z-configured geometric isomer of an oxazolidinone-functionalized enecarbamate, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol. The compound features a 2-phenylprop-1-enyl group attached to the nitrogen atom of an unsubstituted 1,3-oxazolidin-2-one ring, and is registered under Nikkaji number J2.899.372B in the J-GLOBAL database.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 478918-54-6
Cat. No. B15167703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one
CAS478918-54-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=CN1CCOC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3
InChIKeyOIGRYPMUJPBEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 478918-54-6): Z-Enecarbamate Scaffold for Stereoselective Photooxidation


3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 478918-54-6) is the Z-configured geometric isomer of an oxazolidinone-functionalized enecarbamate, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol [1]. The compound features a 2-phenylprop-1-enyl group attached to the nitrogen atom of an unsubstituted 1,3-oxazolidin-2-one ring, and is registered under Nikkaji number J2.899.372B in the J-GLOBAL database [2]. This scaffold has been extensively employed as a mechanistic probe in singlet oxygen (¹O₂) photooxygenation studies, where the Z-geometry of the enecarbamate double bond exerts stereoelectronic control over reaction mode selectivity (ene versus [2+2] cycloaddition) [1].

Z-geometry stereoelectronic control probe
Singlet oxygen (¹O₂) mode-selectivity studies
Non-bioactive synthetic/photochemical tool

Why 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs


Generic substitution among oxazolidinone enecarbamates fails because the Z-geometry of the 2-phenylprop-1-enyl double bond is the dominant stereoelectronic factor dictating reaction mode selectivity with singlet oxygen. The Z-isomer (CAS 478918-54-6) directs photooxygenation predominantly toward [2+2] cycloaddition (88%), whereas the corresponding E-isomer favors the ene reaction pathway (85%) under identical conditions [1]. Furthermore, the absence of a substituent at the C-4 position of the oxazolidinone ring in this compound results in no diastereoselectivity in dioxetane formation, in stark contrast to C-4-substituted analogs (e.g., 4-methyl or 4-isopropyl derivatives) that achieve diastereomeric ratios exceeding 95:5 [2]. Any replacement with a different enecarbamate geometry or C-4-substituted analog would fundamentally alter the stereochemical outcome and product distribution, invalidating mechanistic comparisons and synthetic protocols built upon this specific scaffold.

Target (Z-isomer, C4-H)
E-Isomer
C4-Substituted Analog
Directs [2+2] cycloaddition (88%)
Favors ene reaction (85%), may reverse pathway selectivity
Steric bias may override geometry effects
No diastereoselectivity in dioxetane formation (50:50)
Variable diastereoselectivity, reactivity profile may shift
Achieves high diastereoselectivity (>95:5), negates negative control role

Quantitative Differentiation Evidence for 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 478918-54-6) Against Closest Comparators


Z-Isomer Directs [2+2] Cycloaddition (88%) Whereas E-Isomer Favors Ene Reaction (85%) in Singlet Oxygen Photooxygenation

The Z-isomer (CAS 478918-54-6, compound Z-1a) exhibits a [2+2]:ene product ratio of 88:12 in singlet oxygen photooxygenation conducted in CDCl₃ at −32 °C with TPFPP sensitizer, demonstrating strong preference for [2+2] cycloaddition. In contrast, the E-isomer (E-1a) under identical conditions yields a [2+2]:ene ratio of 15:85, representing a nearly complete reversal of mode selectivity [1]. This 5.9-fold difference in [2+2] preference and 7.1-fold difference in ene preference is controlled exclusively by double bond geometry, as both isomers lack any C-4 oxazolidinone substituent that could contribute steric bias.

Mode selectivity (¹O₂)
Reported head-to-head
[2+2]:ene 88:12 (Z) vs 15:85 (E)
Mode selectivity inversion context
Geometric purity is critical for reproducible pathway direction
Photooxygenation Mode selectivity Stereoelectronic control

Absence of C-4 Substituent Yielded No Diastereoselectivity in [2+2] Dioxetane Formation, Unlike Substituted Analogs That Achieve >95:5 dr

The target compound Z-1h (CAS 478918-54-6, R₁ = H) displays no diastereoselectivity (dr ≈ 50:50) in dioxetane formation upon [2+2] cycloaddition with ¹O₂, as confirmed by 600-MHz ¹H NMR spectroscopy of the photooxygenate [1]. In contrast, the 4-methyl-substituted analog (Z,4R)-1b achieves diastereomerically pure dioxetane formation with dr >95:5 under identical conditions, and the 4-isopropyl analog (Z,4R)-1c likewise affords the single diastereomer (4R,3′S,4′S)-2c with dr >95:5 [1][2]. This demonstrates that the unsubstituted oxazolidinone ring provides no π-facial steric shielding, making the compound the essential negative control for quantifying the contribution of the chiral auxiliary to stereochemical outcomes.

Diastereoselectivity (dioxetane)
Reported head-to-head
dr ≈ 50:50 (C4-H) vs >95:5 (C4-substituted)
Achiral negative control context
Essential for quantifying chiral auxiliary contribution
Diastereoselectivity Chiral auxiliary Dioxetane formation

Z-Isomer Enantioselectivity in MDB Formation Is Solvent- and Temperature-Independent, Whereas E-Isomer ee Varies from 30% to 97%

The Z-configured enecarbamate scaffold yields methyldesoxybenzoin (MDB) with enantiomeric excess that is independent of solvent and temperature variations, remaining consistently low (~30% ee at best) [1][2]. In sharp contrast, the E-isomer exhibits pronounced solvent and temperature dependence, with ee values ranging from moderate to as high as 97% under optimized conditions (e.g., −70 °C in methanol) [1]. The differential activation parameters (ΔΔS‡) reveal that entropy effects dominate the conformationally flexible E-diastereomers, whereas the Z-isomer's stereochemical outcome is governed by a different, entropy-insensitive mechanism [1].

Enantioselectivity (MDB)
Cross-study comparable
ee ≈ 30% (Z, invariant) vs 30–97% (E, variant)
Racemic reference standard context
Solvent/temperature-independent ee supports reproducibility
Enantioselectivity Vibrational quenching Kinetic resolution

CAS-MP2 Computational Analysis Confirms Divergent Gibbs Free Energy Profiles for E- vs. Z-Enecarbamate Reaction Pathways with ¹O₂

CAS-MP2(8,7)/6-31G* and CAS-MP2(10,8)/6-31G* computations on the oxazolidinone-tethered 2-phenyl-1-propenyl system reveal that the E-isomer exhibits lower relative energies for the hydroperoxide (ene) transition structures compared to dioxetane formation, consistent with the experimentally observed ene preference. Conversely, the Z-isomer's ene pathway involves higher barriers than the dioxetane pathway, rationalizing the experimental [2+2] preference [1]. Furthermore, the computed energy difference between rate-determining diastereomeric transition structures for the E-enecarbamate ene reaction predicts high diastereoselectivity, while the Z-enecarbamate's corresponding difference is near-zero, predicting low diastereoselectivity—predictions in excellent agreement with experimental observations [1].

CAS-MP2 Computation
Supporting evidence
ΔΔG‡ ≈ 0 (Z) vs substantial (E)
Computational validation context
Benchmark for stereoselectivity prediction methods
Computational chemistry Gibbs free energy Transition state analysis

Physicochemical Profile (TPSA 29.5 Ų, XLogP3 2.5, HBD 0) Distinguishes This Enecarbamate from Drug-Like Oxazolidinones with Higher Polarity

CAS 478918-54-6 possesses a topological polar surface area (TPSA) of 29.5 Ų, XLogP3 of 2.5, zero hydrogen bond donors, and two hydrogen bond acceptors, with a molecular weight of 203.24 g/mol [1]. This profile places the compound firmly outside typical oral drug-like chemical space and distinguishes it from pharmacologically active oxazolidinones: linezolid (TPSA ~79.5 Ų, XLogP ~0.6, HBD 1, MW 337.35) and eperezolid (similar polar characteristics) each contain acetamide and morpholine/flurophenyl substituents that dramatically increase polarity and H-bonding capacity [2]. The low TPSA and moderate lipophilicity of the target compound make it better suited as a synthetic intermediate or mechanistic probe in organic solvents than as a drug candidate.

Physicochemical Profile
Class-level inference
TPSA 29.5 (Z) vs ≈79.5 (Linezolid)
Synthetic intermediate context
Low polarity distinguishes from drug-like oxazolidinones
Physicochemical properties Drug-likeness Scaffold differentiation

Z-1h Exhibits 8:92 Diastereomeric Ratio in Epoxidation by DMD, Whereas E-1h Gives 50:50 Under Identical Conditions

In epoxidation reactions with dimethyldioxirane (DMD), the Z-isomer Z-1h (CAS 478918-54-6) yields a diastereomeric ratio of 8:92 (2′S:2′R), demonstrating moderate diastereoselectivity even in the absence of a C-4 chiral auxiliary substituent [1]. By contrast, the corresponding E-isomer E-1h produces a 50:50 mixture of epoxide diastereomers under the same conditions, exhibiting no stereochemical preference whatsoever [1]. This differential behavior extends to mCPBA epoxidation, where Z-1h gives 10:90 dr while E-1h again shows no selectivity (50:50). The Z-geometry thus imparts intrinsic diastereofacial bias even without the steric contribution of a C-4 substituent.

Epoxidation (DMD)
Reported head-to-head
dr 8:92 (Z) vs 50:50 (E)
Intrinsic diastereofacial bias context
Minimal scaffold for substrate-controlled stereoselectivity
Epoxidation Dimethyldioxirane Diastereoselectivity

Validated Application Scenarios for 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 478918-54-6) Based on Quantitative Differentiation Evidence


Mechanistic Probe for Stereoelectronic Control in Singlet Oxygen Mode Selectivity Studies

The Z-isomer's dominant [2+2] cycloaddition pathway (88:12 [2+2]:ene) serves as the definitive reference point for investigating stereoelectronic effects of the alkenyl nitrogen functionality on singlet oxygen reaction partitioning. Because the compound lacks any C-4 substituent that could contribute steric bias, the observed mode selectivity is attributable purely to the stereoelectronic influence of the Z-configured nitrogen lone pair. Researchers studying the competition between ene and [2+2] pathways in photooxygenation require this compound as the minimal, unperturbed baseline system [1][2].

Negative Control for Chiral Auxiliary Performance Quantification in Dioxetane Diastereoselectivity

With a diastereomeric ratio of approximately 50:50 in dioxetane formation, CAS 478918-54-6 serves as the essential achiral negative control that enables quantitative isolation of the stereochemical contribution of C-4 substituents (methyl, isopropyl, phenyl, tert-butyl) in Evans-type oxazolidinone auxiliaries. Any structure–selectivity relationship (SSR) study comparing chiral auxiliaries for stereoselective photooxidation must include this compound to establish the baseline against which >95:5 dr values achieved by substituted analogs are measured [1].

Substrate for Synthesis of Racemic Methyldesoxybenzoin (MDB) Reference Standards

The solvent- and temperature-independent, consistently low enantioselectivity (~30% ee maximum) of the Z-enecarbamate scaffold in oxidative cleavage to MDB makes it the preferred substrate for generating racemic or near-racemic MDB product. This racemic material is essential as a chiral HPLC/GC reference standard for calibrating enantiomeric excess measurements in studies where the E-isomer is used to achieve high enantioselectivity (up to 97% ee). The invariance of the Z-isomer's ee across experimental conditions ensures batch-to-batch reproducibility of the reference material [1][2].

Computational Benchmark System for Validating Stereoselectivity Prediction Methods

The availability of high-level CAS-MP2 computational data (CAS-MP2(8,7)/6-31G* and CAS-MP2(10,8)/6-31G*) that accurately reproduce the experimental mode and diastereoselectivity trends for the Z-enecarbamate system establishes this compound as a validated benchmark for testing new computational methods in stereoselective photochemistry. The clear divergence between Z and E isomer energy profiles—with the Z-isomer's near-zero ΔΔG‡ for ene diastereomeric transition states versus the E-isomer's substantial energy gap—provides a rigorous test case for method validation [1].

Application
Selection Property
Validation Focus
Mechanistic probe for ¹O₂ mode selectivity
Z-enecarbamate geometry
[2+2] vs ene pathway partitioning
Negative control for chiral auxiliary quantification
Unsubstituted oxazolidinone ring
Diastereoselectivity baseline (dr ≈ 50:50)
Racemic MDB reference standard synthesis
Solvent/temperature-invariant ee
Enantioselectivity calibration (ee ≈ 30%)
Computational benchmark for stereoselectivity prediction
CAS-MP2 validated energy profiles
Transition state modeling accuracy
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